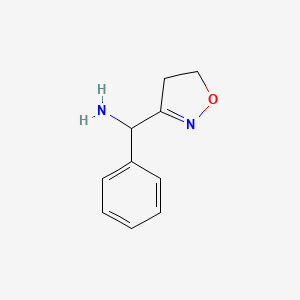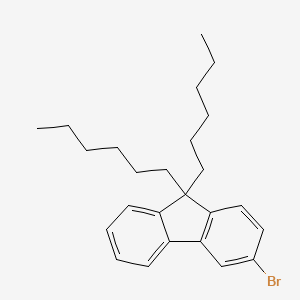
3-bromo-9,9-dihexyl-9H-Fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-9,9-dihexyl-9H-Fluorene: is an organic compound that belongs to the fluorene family It is characterized by the presence of a bromine atom at the 3-position and two hexyl groups at the 9-position of the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9,9-dihexyl-9H-Fluorene typically involves the bromination of 9,9-dihexyl-9H-fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-9,9-dihexyl-9H-Fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: The bromine atom can be reduced to form 9,9-dihexyl-9H-fluorene.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Formation of various substituted fluorenes.
Oxidation Reactions: Formation of fluorenone derivatives.
Reduction Reactions: Formation of 9,9-dihexyl-9H-fluorene.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-9,9-dihexyl-9H-Fluorene is used as a building block in the synthesis of various organic compounds, including polymers and small molecules for organic electronics .
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in the treatment of various diseases .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mécanisme D'action
The mechanism of action of 3-Bromo-9,9-dihexyl-9H-Fluorene involves its interaction with specific molecular targets and pathways. The bromine atom and hexyl groups play a crucial role in determining the compound’s reactivity and interactions. The compound can act as an electron donor or acceptor, depending on the reaction conditions and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
- 3,6-Dibromo-9,9-dihexyl-9H-fluorene
- 2,7-Dibromo-9,9-dihexyl-9H-fluorene
- 3-Bromo-9,9-dimethyl-9H-fluorene
Comparison: The bromine atom at the 3-position also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C25H33Br |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
3-bromo-9,9-dihexylfluorene |
InChI |
InChI=1S/C25H33Br/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-19-20(26)15-16-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18H2,1-2H3 |
Clé InChI |
WGMUCXRIMQICDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=C(C=C(C=C2)Br)C3=CC=CC=C31)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






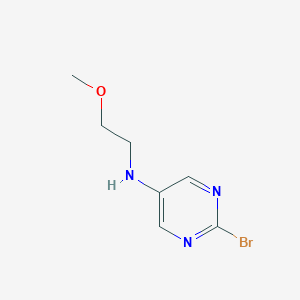
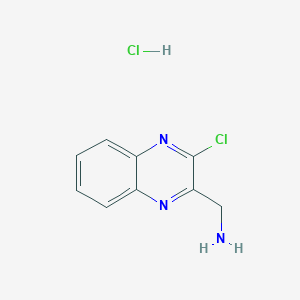
![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)
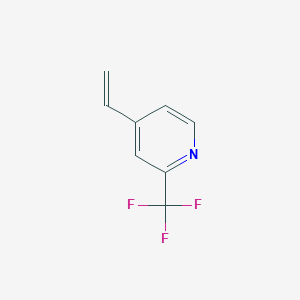


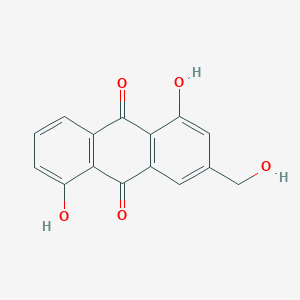
![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
